Cas no 1040663-02-2 (4-{[(4-fluorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine)
![4-{[(4-fluorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine structure](https://www.kuujia.com/scimg/cas/1040663-02-2x500.png)
4-{[(4-fluorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine Chemical and Physical Properties
Names and Identifiers
-
- 4-[[(4-Fluorophenyl)methyl]thio]-2-(1-naphthalenyl)pyrazolo[1,5-a]pyrazine
- 4-{[(4-fluorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine
-
- Inchi: 1S/C23H16FN3S/c24-18-10-8-16(9-11-18)15-28-23-22-14-21(26-27(22)13-12-25-23)20-7-3-5-17-4-1-2-6-19(17)20/h1-14H,15H2
- InChI Key: LHEFCYLJTSEZLA-UHFFFAOYSA-N
- SMILES: C12=CC(C3=C4C(C=CC=C4)=CC=C3)=NN1C=CN=C2SCC1=CC=C(F)C=C1
Experimental Properties
- Density: 1.29±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: -0.79±0.30(Predicted)
4-{[(4-fluorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-4113-4mg |
4-{[(4-fluorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine |
1040663-02-2 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3382-4113-5mg |
4-{[(4-fluorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine |
1040663-02-2 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-4113-40mg |
4-{[(4-fluorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine |
1040663-02-2 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3382-4113-10mg |
4-{[(4-fluorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine |
1040663-02-2 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3382-4113-25mg |
4-{[(4-fluorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine |
1040663-02-2 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3382-4113-30mg |
4-{[(4-fluorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine |
1040663-02-2 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3382-4113-50mg |
4-{[(4-fluorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine |
1040663-02-2 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
A2B Chem LLC | BA78428-10mg |
4-{[(4-fluorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine |
1040663-02-2 | 10mg |
$291.00 | 2024-04-20 | ||
Life Chemicals | F3382-4113-20mg |
4-{[(4-fluorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine |
1040663-02-2 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3382-4113-10μmol |
4-{[(4-fluorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine |
1040663-02-2 | 90%+ | 10μl |
$69.0 | 2023-04-26 |
4-{[(4-fluorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine Related Literature
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
Additional information on 4-{[(4-fluorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine
4-{[(4-Fluorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine: A Comprehensive Overview
The compound with CAS No. 1040663-02-2, known as 4-{[(4-fluorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrazolo[1,5-a]pyrazines, which are known for their potential as kinase inhibitors and their role in various therapeutic applications. The structure of this molecule is characterized by a pyrazolo[1,5-a]pyrazine core, a naphthalene substituent at position 2, and a (4-fluorophenyl)methyl sulfanyl group at position 4. These structural features contribute to its unique pharmacological properties and make it a promising candidate for drug development.
Recent studies have highlighted the importance of pyrazolo[1,5-a]pyrazines as scaffolds for designing kinase inhibitors. The integration of a naphthalene group into the structure enhances the molecule's ability to interact with target proteins through π-π stacking interactions, which are crucial for binding affinity. Additionally, the presence of a (4-fluorophenyl)methyl sulfanyl group introduces electronic and steric effects that can modulate the compound's activity and selectivity. This combination of structural elements makes CAS No. 1040663-02-2 a valuable tool in exploring novel therapeutic strategies.
One of the most notable applications of 4-{[(4-fluorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine is its potential as an anticancer agent. Preclinical studies have demonstrated that this compound exhibits potent inhibitory activity against various oncogenic kinases, such as Aurora kinases and Src family kinases. These kinases play critical roles in cell proliferation, survival, and metastasis, making them attractive targets for cancer therapy. The compound's ability to selectively inhibit these kinases suggests its potential as a next-generation anticancer drug.
Furthermore, the synthesis of CAS No. 1040663-02-2 has been optimized through advanced synthetic methodologies. Researchers have employed multi-component reactions and microwave-assisted synthesis to streamline the production process, ensuring high yields and purity. These advancements not only facilitate large-scale production but also pave the way for further structural modifications to enhance the compound's pharmacokinetic properties.
In terms of pharmacokinetics, 4-{[(4-fluorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine demonstrates favorable absorption and distribution profiles in preclinical models. Its lipophilic nature allows for efficient uptake across biological membranes, while its metabolic stability ensures sustained plasma levels. However, ongoing research is focused on addressing potential issues related to hepatic clearance and bioavailability optimization to further enhance its therapeutic potential.
The development of CAS No. 1040663-02-2 also underscores the importance of structure-based drug design in modern medicinal chemistry. By leveraging computational tools such as molecular docking and virtual screening, researchers can predict the compound's binding modes and optimize its structure for improved efficacy and safety. This approach has significantly accelerated the discovery process and reduced costs associated with traditional trial-and-error methods.
Another area of interest lies in the exploration of CAS No. 1040663-02-2's activity against other disease targets beyond oncology. For instance, recent studies have investigated its potential as an anti-inflammatory agent by assessing its inhibitory effects on pro-inflammatory cytokines and signaling pathways. Initial findings suggest that this compound may exhibit dual therapeutic benefits by targeting both cancerous cells and inflammatory conditions.
In conclusion, 4-{[(4-fluorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine (CAS No. 1040663-02-2) represents a significant advancement in the field of medicinal chemistry. Its unique structural features, coupled with promising preclinical data, position it as a leading candidate for developing innovative therapeutic agents. As research continues to uncover new insights into its mechanisms of action and clinical applications, this compound holds immense potential for addressing unmet medical needs across various disease areas.
1040663-02-2 (4-{[(4-fluorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine) Related Products
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)




